molecular formula C8H16O4 B14396382 Acetic acid;4-ethenoxybutan-1-ol CAS No. 86351-08-8

Acetic acid;4-ethenoxybutan-1-ol

Cat. No.: B14396382
CAS No.: 86351-08-8
M. Wt: 176.21 g/mol
InChI Key: SAGRZRKVPRBKFF-UHFFFAOYSA-N
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Description

Acetic acid;4-ethenoxybutan-1-ol is an organic compound that combines the properties of acetic acid and 4-ethenoxybutan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar and as a chemical reagent. 4-ethenoxybutan-1-ol, on the other hand, is an alcohol with an ether group, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent.

    Ethyl acetate: Another ester of acetic acid, commonly used in nail polish removers and glues.

    Propyl acetate: Used in fragrances and flavorings .

Uniqueness

Acetic acid;4-ethenoxybutan-1-ol is unique due to the presence of both an ether and an alcohol group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications .

Properties

CAS No.

86351-08-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;4-ethenoxybutan-1-ol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4)

InChI Key

SAGRZRKVPRBKFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=COCCCCO

Origin of Product

United States

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